molecular formula C6H6BrNO B1272738 3-Bromo-6-hydroxy-2-methylpyridine CAS No. 54923-31-8

3-Bromo-6-hydroxy-2-methylpyridine

Cat. No.: B1272738
CAS No.: 54923-31-8
M. Wt: 188.02 g/mol
InChI Key: UJHCRBDEJPQFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-hydroxy-2-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Biochemical Analysis

Biochemical Properties

3-Bromo-6-hydroxy-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate to 2-(acetamidomethylene)succinate . The nature of these interactions involves the binding of this compound to the active site of the enzyme, influencing its catalytic activity. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, the binding of this compound to 3-hydroxy-2-methylpyridinecarboxylate dioxygenase results in the modulation of the enzyme’s catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its interaction with 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which plays a role in the catabolism of pyridine derivatives . The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites within cells. Additionally, this compound may affect the activity of other enzymes involved in related metabolic processes, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its bioavailability and the extent of its interactions with target biomolecules. Additionally, the compound’s accumulation in specific tissues may influence its overall biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria could affect cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-hydroxy-2-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine followed by hydroxylation. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent and proceeds under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-hydroxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 3-methoxy-6-hydroxy-2-methylpyridine, while oxidation can produce 3-bromo-6-oxo-2-methylpyridine .

Scientific Research Applications

3-Bromo-6-hydroxy-2-methylpyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Materials Science:

Mechanism of Action

The mechanism of action of 3-Bromo-6-hydroxy-2-methylpyridine involves its interaction with various molecular targets. The bromine atom and hydroxyl group confer unique reactivity, allowing the compound to participate in diverse chemical reactions. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-hydroxy-2-methylpyridine is unique due to the presence of both bromine and hydroxyl functional groups, which provide a versatile platform for further chemical modifications. This dual functionality enhances its utility in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHCRBDEJPQFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370296
Record name 3-Bromo-6-hydroxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54923-31-8
Record name 3-Bromo-6-hydroxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-hydroxy-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-hydroxy-2-methylpyridine
Reactant of Route 2
3-Bromo-6-hydroxy-2-methylpyridine
Reactant of Route 3
3-Bromo-6-hydroxy-2-methylpyridine
Reactant of Route 4
3-Bromo-6-hydroxy-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-6-hydroxy-2-methylpyridine
Reactant of Route 6
3-Bromo-6-hydroxy-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.